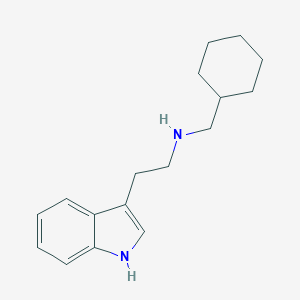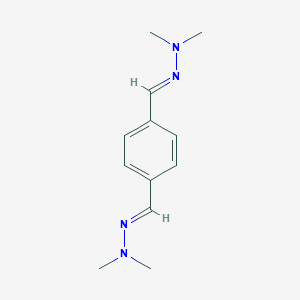
N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine, commonly known as CYM-5442, is a chemical compound that belongs to the class of indole-based synthetic compounds. It has been synthesized and extensively studied for its potential pharmacological properties, including its ability to modulate serotonin receptors and its potential use as an antidepressant.
Wirkmechanismus
The mechanism of action of CYM-5442 is not fully understood, but it is believed to involve the modulation of serotonin receptors. Specifically, CYM-5442 has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By modulating the activity of this receptor, CYM-5442 may be able to exert antidepressant, anxiolytic, and antipsychotic effects.
Biochemical and Physiological Effects:
CYM-5442 has been shown to have a number of biochemical and physiological effects, including the modulation of serotonin receptors, the inhibition of dopamine uptake, and the activation of the hypothalamic-pituitary-adrenal axis. These effects may contribute to its potential pharmacological properties, including its antidepressant, anxiolytic, and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CYM-5442 in lab experiments is its high affinity for the 5-HT2A receptor, which allows for the selective modulation of this receptor. However, one of the main limitations of using CYM-5442 is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on CYM-5442, including its potential use as an antidepressant, anxiolytic, or antipsychotic agent. Other potential areas of research include the development of new synthetic methods for CYM-5442, the identification of its molecular targets, and the investigation of its potential interactions with other drugs and neurotransmitters. Overall, CYM-5442 represents a promising area of research for the development of new pharmacological agents for the treatment of psychiatric disorders.
Synthesemethoden
The synthesis of CYM-5442 involves a multi-step process that begins with the reaction of cyclohexylmethylamine with 3-indolecarboxaldehyde. This reaction yields the intermediate compound, which is then subjected to a series of chemical transformations, including reduction, acylation, and cyclization, to produce the final product. The synthesis method has been optimized and refined over the years, resulting in a high yield and purity of CYM-5442.
Wissenschaftliche Forschungsanwendungen
CYM-5442 has been extensively studied for its potential pharmacological properties, including its ability to modulate serotonin receptors and its potential use as an antidepressant. It has been shown to have a high affinity for the 5-HT2A receptor, which is implicated in the pathogenesis of depression and other psychiatric disorders. CYM-5442 has also been shown to have anxiolytic and antipsychotic effects in animal models, suggesting its potential use in the treatment of anxiety and schizophrenia.
Eigenschaften
Molekularformel |
C17H24N2 |
|---|---|
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
N-(cyclohexylmethyl)-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C17H24N2/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17/h4-5,8-9,13-14,18-19H,1-3,6-7,10-12H2 |
InChI-Schlüssel |
JGLMZVGXOFRHNM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCCC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
C1CCC(CC1)CNCCC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)



![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)

![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)
